molecular formula C22H18N2O2S2 B12212853 (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12212853
M. Wt: 406.5 g/mol
InChI Key: IZBYSUSPVCXFRJ-RGEXLXHISA-N
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Description

The compound (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, a quinoline moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of Thiazolidinone Core: This can be achieved by the reaction of a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Quinoline Moiety: The quinoline group can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Attachment of Methoxyphenyl Group: This step involves the reaction of the intermediate with a methoxyphenyl ethyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the methoxyphenyl group.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include quinoline N-oxides or sulfoxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial strains.

    Enzyme Inhibition: It may inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Anticancer Properties: Preliminary studies suggest that the compound may have anticancer activity, particularly against certain types of cancer cells.

    Anti-inflammatory Effects: It may also exhibit anti-inflammatory properties.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction Pathways: The compound may interfere with specific signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core.

    Quinoline Derivatives: Compounds containing the quinoline moiety.

    Methoxyphenyl Compounds: Compounds with a methoxyphenyl group.

Uniqueness

    Structural Complexity: The combination of the thiazolidinone core, quinoline moiety, and methoxyphenyl group makes this compound unique.

    Biological Activity: Its potential antimicrobial, anticancer, and anti-inflammatory properties set it apart from other similar compounds.

This detailed article provides a comprehensive overview of (5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18N2O2S2

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H18N2O2S2/c1-26-18-9-7-15(8-10-18)11-13-24-21(25)19(28-22(24)27)14-17-5-2-4-16-6-3-12-23-20(16)17/h2-10,12,14H,11,13H2,1H3/b19-14-

InChI Key

IZBYSUSPVCXFRJ-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S

Origin of Product

United States

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